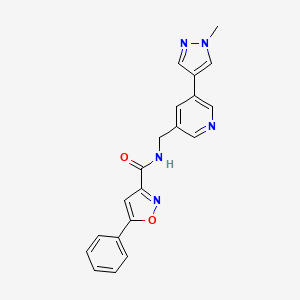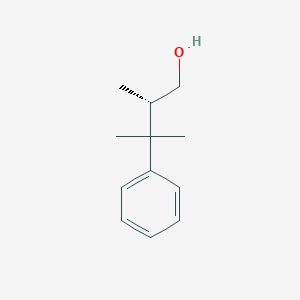
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol, also known as DPB, is a chiral alcohol that belongs to the family of terpenes. DPB is an important compound in the field of organic chemistry due to its significant applications in drug synthesis, fragrance industry, and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (2S)-2,3-Dimethyl-3-phenylbutan-1-ol is not fully understood. However, studies have shown that (2S)-2,3-Dimethyl-3-phenylbutan-1-ol interacts with various enzymes and receptors in the body. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has also been shown to interact with the GABA-A receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has been shown to have various biochemical and physiological effects. Studies have shown that (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has anti-inflammatory properties and can inhibit the production of cytokines, which are involved in the inflammatory response. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has also been shown to have antioxidant properties and can scavenge free radicals. In addition, (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has been shown to have anxiolytic and sedative effects, which may be due to its interaction with the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol is also a chiral compound, which makes it an ideal candidate for asymmetric synthesis. However, (2S)-2,3-Dimethyl-3-phenylbutan-1-ol also has some limitations. It is a relatively unstable compound and can undergo oxidation in the presence of air. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol also has a low boiling point, which makes it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2,3-Dimethyl-3-phenylbutan-1-ol. One direction is the development of new synthesis methods for (2S)-2,3-Dimethyl-3-phenylbutan-1-ol that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of (2S)-2,3-Dimethyl-3-phenylbutan-1-ol, particularly its interaction with the GABA-A receptor. Further research is also needed to explore the potential therapeutic applications of (2S)-2,3-Dimethyl-3-phenylbutan-1-ol, particularly in the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, (2S)-2,3-Dimethyl-3-phenylbutan-1-ol is an important compound in the field of organic chemistry due to its significant applications in drug synthesis, fragrance industry, and as a chiral auxiliary in asymmetric synthesis. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has been extensively studied and has been shown to have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has several advantages and has potential for future research and development.
Synthesemethoden
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol can be synthesized through various methods. One of the most common methods is the reduction of 2,3-dimethyl-3-phenylbutan-2-one using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding ketone using hydrogen gas and a palladium catalyst. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol can also be synthesized through the Grignard reaction of 2,3-dimethyl-3-phenylbutanone with magnesium metal.
Wissenschaftliche Forschungsanwendungen
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has been extensively studied in the field of organic chemistry due to its significant applications in drug synthesis. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has been used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds. It has also been used as a starting material for the synthesis of various drugs such as the anti-cancer drug, paclitaxel. (2S)-2,3-Dimethyl-3-phenylbutan-1-ol has also been used in the fragrance industry as a key component in perfumes and flavors.
Eigenschaften
IUPAC Name |
(2S)-2,3-dimethyl-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXKPHFDVJVFN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2994724.png)
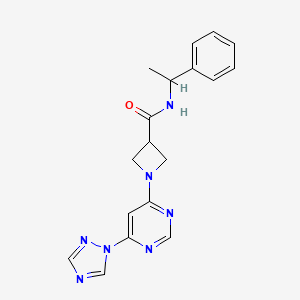
![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)

![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
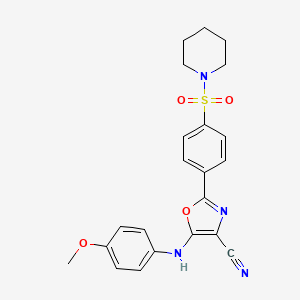
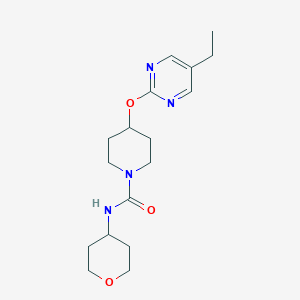
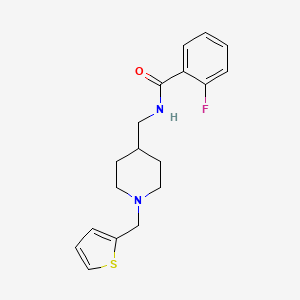
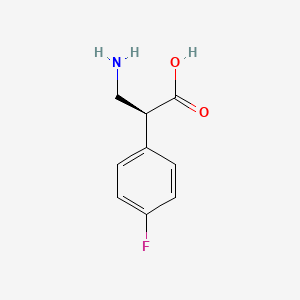
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)
